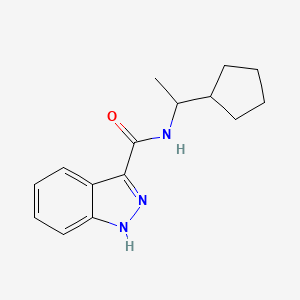
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide, also known as APTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neuroscience, and immunology. In
作用机制
The mechanism of action of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of ion channels and the modulation of neurotransmitter release. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.
Biochemical and Physiological Effects
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cytokine production. This compound has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.
实验室实验的优点和局限性
One advantage of using N-(2-amino-2-phenylethyl)thiolane-2-carboxamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This compound has been shown to selectively inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system. However, one limitation of using N-(2-amino-2-phenylethyl)thiolane-2-carboxamide is its potential toxicity, as high concentrations of this compound can cause cell death in vitro.
未来方向
There are several potential future directions for research on N-(2-amino-2-phenylethyl)thiolane-2-carboxamide. One area of interest is the development of more specific and potent inhibitors of the TRPA1 ion channel, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the study of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide's effects on other ion channels and neurotransmitter systems, which could provide insights into the complex interactions between these systems in the nervous system. Finally, further research is needed to determine the safety and efficacy of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide in vivo, as well as its potential applications in the treatment of various diseases and disorders.
合成方法
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction produces N-(2-amino-2-phenylethyl)thiolane-2-carboxamide as a white crystalline solid, which can be purified using techniques such as recrystallization or column chromatography.
科学研究应用
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been used in a variety of scientific research studies, particularly in the fields of pharmacology and neuroscience. This compound has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of ion channels. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
属性
IUPAC Name |
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c14-11(10-5-2-1-3-6-10)9-15-13(16)12-7-4-8-17-12/h1-3,5-6,11-12H,4,7-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOPYVCVAVJSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)




![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)